4,4'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile
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Overview
Description
4,4’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile is an organic compound characterized by the presence of two benzonitrile groups connected via a 2-hydroxypropane-1,3-diyl bis(oxy) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile typically involves the reaction of 4-cyanophenol with 2,2-bis(chloromethyl)propane-1,3-diol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 4-cyanophenol attack the chloromethyl groups, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.
Major Products Formed
Oxidation: Formation of 4,4’-[(2-oxopropane-1,3-diyl)bis(oxy)]dibenzonitrile.
Reduction: Formation of 4,4’-[(2-hydroxypropane-1,3-diyl)bis(oxy)]dibenzylamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4,4’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile involves its interaction with specific molecular targets. For instance, its nitrile groups can interact with enzymes or receptors, modulating their activity. The compound’s ability to undergo various chemical transformations also allows it to participate in biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide: Similar structure but with acetamide groups instead of nitrile groups.
4,4’-[(2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)bis(2-methoxyphenol): Contains methoxyphenol groups instead of benzonitrile groups.
Properties
CAS No. |
917895-14-8 |
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Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
4-[3-(4-cyanophenoxy)-2-hydroxypropoxy]benzonitrile |
InChI |
InChI=1S/C17H14N2O3/c18-9-13-1-5-16(6-2-13)21-11-15(20)12-22-17-7-3-14(10-19)4-8-17/h1-8,15,20H,11-12H2 |
InChI Key |
OOBLIKSYHAHWGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC(COC2=CC=C(C=C2)C#N)O |
Origin of Product |
United States |
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